molecular formula C14H16FNO4 B2947551 1-Tert-butoxycarbonyl-5-fluoro-indoline-2-carboxylic acid CAS No. 2306260-73-9

1-Tert-butoxycarbonyl-5-fluoro-indoline-2-carboxylic acid

Cat. No.: B2947551
CAS No.: 2306260-73-9
M. Wt: 281.283
InChI Key: FAAYVGDSPJWWRA-UHFFFAOYSA-N
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Description

1-Tert-butoxycarbonyl-5-fluoro-indoline-2-carboxylic acid is a synthetic organic compound that belongs to the indoline family. Indoline derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a carboxylic acid functional group.

Preparation Methods

The synthesis of 1-tert-butoxycarbonyl-5-fluoro-indoline-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate precursor.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).

    Protection with Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Tert-butoxycarbonyl-5-fluoro-indoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).

    Hydrolysis: The Boc protecting group can be removed through hydrolysis using acidic conditions, such as treatment with hydrochloric acid (HCl).

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Tert-butoxycarbonyl-5-fluoro-indoline-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and oncological conditions.

    Biological Studies: The compound is employed in studies investigating the biological activities of indoline derivatives, including their anti-inflammatory, antiviral, and anticancer properties.

    Chemical Biology: It serves as a building block in the design of chemical probes for studying biological pathways and molecular interactions.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-tert-butoxycarbonyl-5-fluoro-indoline-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to target proteins, while the Boc group provides stability during chemical reactions. The carboxylic acid group facilitates interactions with biological molecules through hydrogen bonding and ionic interactions. These combined effects contribute to the compound’s biological activity and efficacy.

Comparison with Similar Compounds

1-Tert-butoxycarbonyl-5-fluoro-indoline-2-carboxylic acid can be compared with other indoline derivatives, such as:

    1-Tert-butoxycarbonyl-indoline-2-carboxylic acid: Lacks the fluorine atom, resulting in different biological activities and binding affinities.

    5-Fluoro-indoline-2-carboxylic acid: Lacks the Boc protecting group, making it less stable in certain chemical reactions.

    1-Tert-butoxycarbonyl-5-chloro-indoline-2-carboxylic acid: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological properties.

The presence of the fluorine atom in this compound makes it unique, as fluorine often enhances the biological activity and metabolic stability of compounds.

Properties

IUPAC Name

5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO4/c1-14(2,3)20-13(19)16-10-5-4-9(15)6-8(10)7-11(16)12(17)18/h4-6,11H,7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAYVGDSPJWWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2=C1C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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